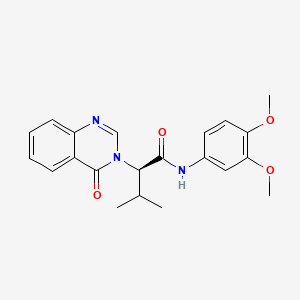![molecular formula C12H20N2 B13370932 N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine](/img/structure/B13370932.png)
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine is an organic compound that belongs to the class of tertiary amines. This compound features a dimethylamino group attached to a phenyl ring, which is further substituted with two methyl groups. It is a colorless to yellowish liquid with a characteristic amine-like odor. This compound is significant in various chemical processes and applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine can be synthesized through the alkylation of aniline derivatives. One common method involves the reaction of aniline with iodomethane in the presence of a base, such as sodium hydroxide, to produce the desired tertiary amine . The reaction conditions typically include heating the mixture to facilitate the alkylation process.
Industrial Production Methods
Industrially, this compound is produced by the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2\text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2\text{H}_2\text{O} ] Alternatively, dimethyl ether can be used as the methylating agent under similar conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to primary or secondary amines under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: N-oxides
Reduction: Primary or secondary amines
Substitution: Halogenated or nitro-substituted derivatives
Aplicaciones Científicas De Investigación
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, such as crystal violet and malachite green.
Biology: This compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other bioactive compounds.
Industry: It is employed as a promoter in the curing of polyester and vinyl ester resins.
Mecanismo De Acción
The mechanism of action of N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, its dimethylamino group can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaniline: A closely related compound with similar structural features and reactivity.
Dansyl chloride: Another compound containing a dimethylamino group, used in fluorescence labeling.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: A green solvent with applications in organic synthesis.
Uniqueness
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and industrial processes.
Propiedades
Fórmula molecular |
C12H20N2 |
|---|---|
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
1-N,1-N,3-N,3-N,4,6-hexamethylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H20N2/c1-9-7-10(2)12(14(5)6)8-11(9)13(3)4/h7-8H,1-6H3 |
Clave InChI |
BIIUTDBUCFVNDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N(C)C)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B13370867.png)
![3-(3,4-Dimethoxyphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370879.png)
![4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B13370887.png)
![2-amino-4-(2-cyclohexen-1-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B13370888.png)

![3-Cyclohexyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370897.png)
![4-{[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13370903.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13370905.png)
![8-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13370923.png)
![1-Methyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B13370929.png)
![N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13370931.png)

